
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.1 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol typically involves the reaction of 3-ethoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of a trichloromethyl intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(3-ethoxyphenyl)acetone.
Reduction: Formation of 1-(3-ethoxyphenyl)ethanol.
Substitution: Formation of 2,2-dihydroxy-1-(3-ethoxyphenyl)ethanol or 2,2-diamino-1-(3-ethoxyphenyl)ethanol.
科学的研究の応用
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways .
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(3-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
2,2-Dichloro-1-(3-chloro-2-ethoxyphenyl)ethanol: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H12Cl2O2 |
|---|---|
分子量 |
235.10 g/mol |
IUPAC名 |
2,2-dichloro-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-14-8-5-3-4-7(6-8)9(13)10(11)12/h3-6,9-10,13H,2H2,1H3 |
InChIキー |
HXCOACLLXVVMJM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


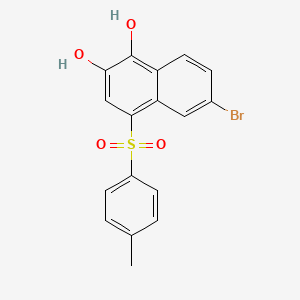
![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)

![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
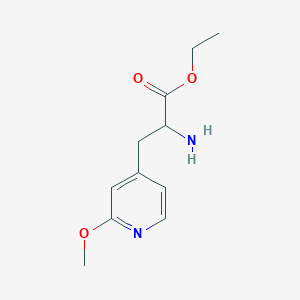
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
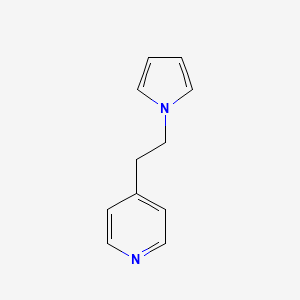
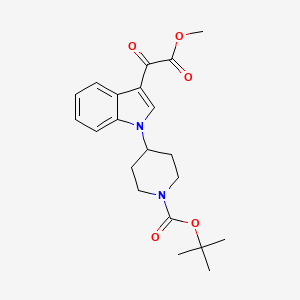
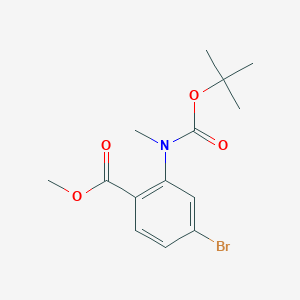
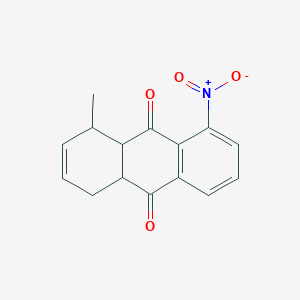
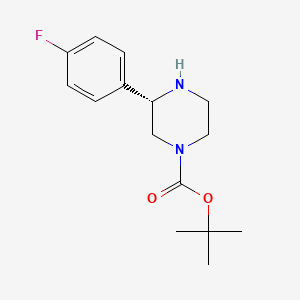

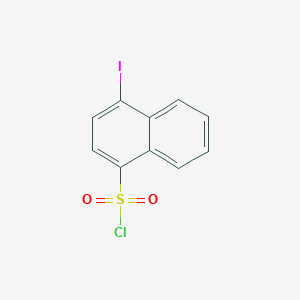
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)
